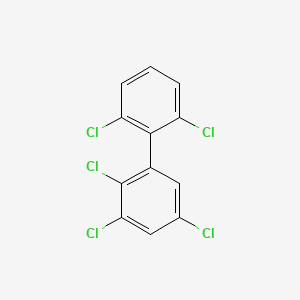

2,2',3,5,6'-Pentachlorobiphenyl

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,5-trichloro-3-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-4-7(12(17)10(16)5-6)11-8(14)2-1-3-9(11)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUVPPYNSDTRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074217 | |

| Record name | 2,2',3,5,6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73575-55-0 | |

| Record name | 2,2′,3,5,6′-Pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73575-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,5,6'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,5,6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,5,6'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJK5TG98NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Global Environmental Occurrence and Distribution of 2,2 ,3,5,6 Pentachlorobiphenyl

Spatiotemporal Patterns of 2,2',3,5,6'-Pentachlorobiphenyl in Atmospheric Compartments

Atmospheric transport is a primary pathway for the global distribution of persistent organic pollutants like this compound. Once released into the atmosphere, these compounds can travel long distances from their original sources, leading to their presence in even the most remote regions of the planet.

Detailed research on the spatiotemporal patterns of individual PCB congeners in the atmosphere is complex. However, studies monitoring atmospheric deposition in remote locations have provided insights into the historical trends of these compounds. For instance, analysis of an ice core from the Lomonosovfonna glacier in Svalbard, a Norwegian archipelago in the Arctic Ocean, revealed the presence of this compound (PCB 95) in layers corresponding to depositions from 1957 to 2010. nih.gov This indicates a long-term presence of this specific congener in the Arctic atmosphere. The congener profiles in all samples from this study showed a prevalence of tetra- and pentachlorobiphenyls, with PCB 95 being one of the dominant forms. nih.gov

The flux of total PCBs in this Arctic region varied over time, with peak fluxes of approximately 19 pg cm⁻² year⁻¹ observed in the periods of 1957-1966, 1974-1983, and 1998-2009. nih.gov A minimum flux of 5.75 pg cm⁻² year⁻¹ was recorded in the period of 1989-1998. nih.gov These variations in deposition rates can be influenced by changes in industrial emissions, atmospheric transport patterns, and environmental regulations over the decades.

Atmospheric Deposition Flux of Total PCBs in the Arctic (Lomonosovfonna, Svalbard)

| Time Period | Total PCB Flux (pg cm⁻² year⁻¹) |

|---|---|

| 1957 - 1966 | ~19 |

| 1974 - 1983 | ~19 |

| 1989 - 1998 | 5.75 |

| 1998 - 2009 | ~19 |

| 2009 - 2010 | ~19 |

Data from an ice core analysis on the Lomonosovfonna glacier, where this compound was a prevalent congener. nih.gov

Aquatic Ecosystem Distribution of this compound (Freshwater and Marine)

Due to their hydrophobic nature and resistance to degradation, PCBs, including this compound, tend to accumulate in aquatic environments. They can be found in the water column, sediment, and biota of both freshwater and marine ecosystems.

Sediment and Water Column Concentrations of this compound

PCBs are sparingly soluble in water and readily adsorb to suspended particles and organic matter, which eventually settle to the bottom, leading to their accumulation in sediments. epa.gov Sediments, therefore, often act as a long-term reservoir for these compounds, from which they can be reintroduced into the water column through resuspension and other processes.

In marine environments, a study of recreational marina sediments in San Diego Bay, California, found total PCB concentrations ranging from 23 to 1387 ng g⁻¹. ucsd.edu These studies highlight the significant variability in PCB contamination levels depending on the proximity to industrial and urban sources.

Total PCB Concentrations in Various Aquatic Environments

| Location | Matrix | Concentration Range |

|---|---|---|

| Houston Ship Channel, Texas | Water | 0.49 - 12.49 ng L⁻¹ |

| Houston Ship Channel, Texas | Sediment | 4.18 - 4601 ng g⁻¹ (dry wt) |

| Udu River, Niger Delta, Nigeria | Water | 20 - 1860 ng L⁻¹ (for PCB-167) |

| Udu River, Niger Delta, Nigeria | Sediment | 5.34 - 16.1 ng g⁻¹ (dry wt) |

| San Diego Bay, California | Sediment | 23 - 1387 ng g⁻¹ |

Note: These values represent total PCBs or other specific congeners, as data solely for 2,2',3,5',6'-Pentachlorobiphenyl was not available in these studies. nih.govoaepublish.comucsd.edu

Arctic and Antarctic Transport and Deposition of this compound

The presence of this compound in the Arctic, as evidenced by the Lomonosovfonna ice core study, confirms its long-range atmospheric transport to polar regions. nih.gov This phenomenon, often referred to as "global distillation" or the "grasshopper effect," involves the evaporation of semi-volatile compounds in warmer regions, their transport through the atmosphere, and subsequent deposition in colder, higher-latitude environments. The low temperatures in polar regions then act as a "cold trap," leading to the accumulation of these pollutants.

The study on the Lomonosovfonna glacier indicated that higher fluxes of PCBs corresponded to periods when air mass back trajectories originated from northern Europe and western Russia. nih.gov This suggests that industrial and agricultural activities in these regions have been significant historical sources of PCBs found in the Arctic.

While specific data for this compound in the Antarctic is limited in the available search results, the general principles of long-range transport and deposition of POPs apply to both polar regions. umweltbundesamt.de The presence of other PCB congeners has been documented in the Antarctic environment, indicating that this remote continent is also a recipient of these global pollutants.

Terrestrial and Soil Accumulation of this compound

Similar to aquatic sediments, soils can act as a significant sink for PCBs deposited from the atmosphere or through other contamination pathways. The persistence and hydrophobicity of these compounds lead to their accumulation in the organic matter of soil.

Specific data on the concentration of this compound in various soil types globally is scarce in the provided search results. However, a study on the phytoremediation of PCB-contaminated soil provides some context for a different pentachlorobiphenyl isomer, 2,3',4,4',5-Pentachlorobiphenyl. In the unplanted soil used in this experiment, the concentration of this congener was 28 µg kg⁻¹. researchgate.net This highlights that significant levels of pentachlorobiphenyls can be present in contaminated soils.

The concentration of PCBs in soil can vary widely depending on the history of contamination. For instance, at Canadian wood treatment sites, concentrations of pentachlorophenol (a different but also persistent chlorinated organic compound) in soil ranged from 0.049 to 16,000 mg kg⁻¹, illustrating the extreme variability of contaminant levels in industrial areas.

Example Concentration of a Pentachlorobiphenyl Congener in Soil

| Compound | Location/Study Type | Soil Concentration |

|---|---|---|

| 2,3',4,4',5-Pentachlorobiphenyl | Phytoremediation experiment (unplanted control soil) | 28 µg kg⁻¹ |

Biotransformation and Abiotic Degradation Pathways of 2,2 ,3,5,6 Pentachlorobiphenyl

Microbial Dechlorination Mechanisms of 2,2',3,5,6'-Pentachlorobiphenyl (Anaerobic and Aerobic)

Microbial dechlorination is a critical process in the environmental breakdown of polychlorinated biphenyls (PCBs). For highly chlorinated congeners like 2,2',3,5',6'-pentachlorobiphenyl, this transformation is often a two-step process involving both anaerobic and aerobic mechanisms. livescience.comnih.gov

Under anaerobic conditions, PCBs act as electron acceptors in a process known as dehalorespiration. nih.gov Bacteria utilize electron donors, such as hydrogen, which is often a fermentation product of sugars or lactic acid, to "knock off" chlorine atoms from the biphenyl (B1667301) structure. livescience.com This process, called reductive dechlorination, is catalyzed by dehalogenase enzymes and is essential for reducing the chlorination level of highly chlorinated PCBs. livescience.comoup.com The removal of chlorine atoms makes the resulting, less-chlorinated congeners more susceptible to degradation by aerobic bacteria. livescience.comepa.gov

Facultative anaerobic bacteria are capable of degrading PCBs under both anaerobic and aerobic conditions. nih.gov Studies have confirmed that certain facultative strains can effectively solubilize and degrade highly chlorinated PCB mixtures. nih.gov The most effective degradation is often achieved in a sequential two-stage anaerobic-aerobic treatment, which leverages the strengths of both degradation pathways. nih.gov

Role of Specific Bacterial Strains in Dechlorination

A variety of bacterial strains have been identified with the ability to dechlorinate PCBs. In anaerobic environments, organisms belonging to the phylum Chloroflexi are significant biocatalysts for PCB dechlorination. nih.govresearchgate.net Specific genera such as Dehalococcoides and Dehalobacter have been shown to dechlorinate a range of PCB congeners. nih.gov For instance, Dehalococcoides mccartyi strain CBDB1 has demonstrated the ability to dechlorinate numerous PCBs in sediment-free cultures. nih.gov Research on marine sediments from Porto Marghera, Italy, suggests that sulfate-reducing, spore-forming bacteria are likely responsible for the reductive dechlorination of endogenous and spiked PCBs. oup.comnih.gov

Under aerobic conditions, different bacterial strains are involved. Isolates from PCB-contaminated sites have identified several potent aerobic degraders, including species from the genera Comamonas, Rhodococcus, Pseudomonas, and Achromobacter. asm.org Furthermore, comprehensive studies have investigated facultative anaerobic bacteria discovered in soil and sediments, such as Achromobacter sp. NP03, Ochrobactrum sp. NP04, Lysinibacillus sp. NP05, and Pseudomonas sp. NP06, for their efficiency in degrading the highly chlorinated Aroclor 1260 mixture under both aerobic and anaerobic conditions. nih.gov

Table 1: Bacterial Strains Involved in PCB Dechlorination

| Bacterial Strain/Group | Metabolic Condition | Key Findings | Citations |

| Chloroflexi phylum | Anaerobic | Identified as likely biocatalysts for PCB dechlorination in sediment microcosms. | nih.govresearchgate.net |

| Dehalococcoides mccartyi | Anaerobic | Strain CBDB1 shown to dechlorinate a broad spectrum of PCBs without sediment. | nih.gov |

| Sulfate-reducing bacteria | Anaerobic | Implicated in the dechlorination of PCBs in contaminated marine sediments. | oup.comnih.gov |

| Comamonas testosteroni | Aerobic | Isolated from natural landscapes and showed high PCB-degrading ability. | asm.org |

| Rhodococcus sp. | Aerobic | Isolated strain with high PCB-degrading capabilities. | asm.org |

| Pseudomonas sp. | Aerobic / Facultative | Multiple strains identified with high PCB-degrading abilities under aerobic and facultative anaerobic conditions. | nih.govasm.org |

| Achromobacter sp. | Aerobic / Facultative | Strains show high PCB-degrading abilities under both aerobic and facultative anaerobic conditions. | nih.govasm.org |

| Lysinibacillus sp. NP05 | Facultative Anaerobic | Demonstrated the highest chlorine removal and PCB solubility for Aroclor 1260 among tested strains. | nih.gov |

| Ochrobactrum sp. NP04 | Facultative Anaerobic | Capable of degrading highly chlorinated PCBs under both anaerobic and aerobic conditions. | nih.gov |

Dechlorination Products and Pathways

The dechlorination of pentachlorobiphenyls follows specific pathways, largely dictated by the position of the chlorine atoms. In the anaerobic degradation of 2,3,4,5,6-pentachlorobiphenyl (B96224), a compound structurally similar to the target compound, dechlorination occurs preferentially at the meta (3- and 5- positions) and para (4- position) positions. oup.comnih.gov This process leads to the formation of less chlorinated congeners. For example, studies on anaerobic slurries of contaminated sediment showed that spiked 2,3,4,5,6-pentachlorobiphenyl was transformed into 2,3,4,6- and/or 2,3,5,6-tetrachlorobiphenyl, followed by 2,4,6-trichlorobiphenyl, and ultimately 2,6-dichlorobiphenyl. oup.com

Another study using anaerobic microbial granules demonstrated a sequential dechlorination pathway for 2,3,4,5,6-pentachlorobiphenyl to biphenyl via 2,3,4,6-tetrachlorobiphenyl, 2,4,6-trichlorobiphenyl, 2,4-dichlorobiphenyl, and 2-chlorobiphenyl. researchgate.net Research on contaminated estuarine sediment identified two distinct, pH-dependent dechlorination routes for 2,3,4,5,6-pentachlorobiphenyl: one involving the sequential removal of meta and para chlorines, and another pathway that removes para, ortho, and meta chlorines. nih.gov The general trend observed in anaerobic environments is the transformation of highly chlorinated PCBs into di- and tri-chlorinated, ortho-substituted biphenyls. epa.govnih.gov

Photolytic Transformation Kinetics and Products of this compound

Photolytic degradation is a significant abiotic pathway for the transformation of PCBs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. The photodegradation of various PCB congeners in organic solvents like hexane (B92381) has been shown to follow pseudo-first-order kinetics. capes.gov.br The primary products of this process are typically less chlorinated biphenyls, formed through the reductive dechlorination where a chlorine atom is replaced by a hydrogen atom. capes.gov.br

The reactivity of chlorine atoms on the biphenyl rings during photolysis generally follows the order: ortho > meta > para. capes.gov.br When the number of chlorine atoms on the two phenyl rings is unequal, photodechlorination tends to occur mainly on the more substituted ring. capes.gov.br In natural environments, such as rivers, the photodegradation of PCBs adsorbed on suspended particles is influenced by reactive oxygen species (ROS). nih.gov For more hydrophobic PCBs, superoxide (B77818) radicals (•O₂⁻) and singlet oxygen (¹O₂) in the hydrophobic zones of organic matter contribute significantly to degradation, while hydroxyl radicals (•OH) in the hydrophilic zone are more important for less hydrophobic PCBs. nih.gov The photochemical transformation of decachlorobiphenyl (B1669993) (PCB-209) on solid surfaces like silica (B1680970) has been shown to produce lower chlorinated PCBs and hydroxylated PCBs (OH-PCBs) through stepwise hydrodechlorination and hydroxyl addition. researchgate.net

Advanced Oxidation Processes (AOPs) for this compound Degradation in Environmental Matrices

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic pollutants from water and soil by oxidation through reactions with highly reactive species, primarily the hydroxyl radical (•OH). mdpi.comhristov.com These processes are considered highly efficient for the degradation of persistent organic pollutants like PCBs, with reported removal efficiencies between 77% and 99%. nih.gov

Common AOPs include Fenton and photo-Fenton reactions, persulfate oxidation, and heterogeneous photocatalysis. nih.govresearchgate.net

Fenton and Photo-Fenton: The classical Fenton process uses ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating •OH radicals in an acidic medium. researchgate.net The photo-Fenton process enhances this reaction by using UV or visible light to accelerate the regeneration of Fe²⁺ from Fe³⁺, thereby increasing radical production. researchgate.net The efficiency of the Fenton process is highly pH-dependent. researchgate.net

Persulfate Oxidation: This method is considered highly suitable for soil remediation as it can operate effectively under normal environmental conditions of pH and temperature. nih.gov

Heterogeneous Photocatalysis: This AOP involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that produce ROS. nih.gov This technique has been successfully used to degrade PCBs in aqueous emulsions, achieving removal rates close to 90%. nih.gov The effectiveness of photocatalysis is influenced by parameters like pH, catalyst concentration, and UV intensity. nih.gov

The degradation of pollutants by AOPs typically involves hydroxylation, de-alkylation, and cleavage of chemical bonds, ultimately leading to the mineralization of the organic compound into carbon dioxide, water, and inorganic ions. mdpi.comhristov.com

Reductive Dehalogenation of this compound in Sediment and Soil Environments

Reductive dehalogenation is the primary anaerobic biodegradation mechanism for PCBs in soil and sediment. researchgate.netepa.gov This microbial process involves the removal of chlorine atoms and their replacement with hydrogen, effectively reducing the toxicity and persistence of the compounds. oup.comepa.gov The process is widespread in anaerobic environments, including freshwater, estuarine, and marine sediments. oup.com

In sediments, PCBs are strongly adsorbed to organic matter, with sorption increasing with the degree of chlorination. nm.gov This strong binding can limit the bioavailability of PCBs to microorganisms, but degradation still occurs. nih.govepa.gov The process preferentially targets chlorines in the meta and para positions of highly chlorinated congeners. oup.comepa.gov This results in the accumulation of less chlorinated products that are often substituted only at the ortho positions. epa.gov

For example, studies using slurries from a contaminated marine sediment demonstrated that spiking with 2,3,4,5,6-pentachlorobiphenyl led to its dechlorination, primarily at the meta and para positions. oup.comnih.gov This activity was attributed to the microbial community present in the sediment, likely sulfate-reducing bacteria. oup.comnih.gov The resulting lower-chlorinated congeners are more susceptible to attack by aerobic bacteria, highlighting the importance of sequential anaerobic-aerobic processes for the complete degradation of PCBs in the environment. epa.gov

Table 2: Dechlorination Products of Pentachlorobiphenyls in Anaerobic Environments

| Starting Compound | Environment | Observed Products | Dechlorination Pattern | Citations |

| 2,3,4,5,6-Pentachlorobiphenyl | Contaminated Marine Sediment Slurry | 2,3,4,6-/2,3,5,6-Tetrachlorobiphenyl, 2,4,6-Trichlorobiphenyl, 2,6-Dichlorobiphenyl | Preferential removal of meta and para chlorines | oup.com |

| 2,3,4,5,6-Pentachlorobiphenyl | Anaerobic Microbial Granules | 2,3,4,6-Tetrachlorobiphenyl, 2,4,6-Trichlorobiphenyl, 2,4-Dichlorobiphenyl, 2-Chlorobiphenyl, Biphenyl | Sequential removal of meta, ortho, and para chlorines | researchgate.net |

| 2,3,4,5,6-Pentachlorobiphenyl | Contaminated Estuarine Sediment | Tetrachlorobiphenyls, Trichlorobiphenyls | Two routes: (1) meta and para loss; (2) para, ortho, and meta loss (pH-dependent) | nih.gov |

Bioaccumulation, Biomagnification, and Trophic Transfer of 2,2 ,3,5,6 Pentachlorobiphenyl

Bioaccumulation Factors (BAFs) and Biota-Sediment Accumulation Factors (BSAFs) for 2,2',3,5,6'-Pentachlorobiphenyl in Aquatic Biota

Bioaccumulation factors (BAFs) and biota-sediment accumulation factors (BSAFs) are key metrics used to quantify the accumulation of chemicals like this compound in organisms relative to their surrounding environment. BAFs compare the concentration of a chemical in an organism to its concentration in the surrounding water, while BSAFs compare the lipid-normalized concentration in an organism to the organic carbon-normalized concentration in the sediment. dren.mil

Studies have shown that PCBs, including this compound, exhibit a wide range of BSAFs in aquatic biota, with values for PCBs in general ranging from less than 0.1 to as high as 18 in lake trout from Lake Michigan. nih.gov The U.S. Environmental Protection Agency (EPA) has developed a comprehensive database of approximately 20,000 BSAFs for various nonionic organic chemicals, including PCBs, across different ecosystems and species. epa.gov This database serves as a valuable tool for assessing the bioaccumulation potential of these compounds and for making informed risk assessments. epa.gov

The bioaccumulation of this compound is influenced by its physicochemical properties, particularly its high lipophilicity, which is indicated by a high octanol/water partition coefficient (Kow). epa.gov Chemicals with high Kow values have a greater tendency to accumulate in the fatty tissues of aquatic organisms. epa.gov

Table 1: Bioaccumulation and Biota-Sediment Accumulation Factors for Polychlorinated Biphenyls (PCBs) (Note: Data specific to this compound is often aggregated within total PCB data in many studies.)

| Factor | Value Range | Organism/Location | Reference |

| BSAF | <0.1 - 18 | Lake Trout (Salvelinus namaycush) / Southern Lake Michigan | nih.gov |

Trophic Transfer and Biomagnification Potential of this compound in Food Webs

Trophic transfer and biomagnification are critical processes in the environmental fate of this compound. As this compound moves up the food chain, its concentration increases at each successive trophic level. This is because organisms consume other organisms containing the chemical, and it accumulates in their tissues faster than it is eliminated.

Research indicates that the transfer of persistent organic pollutants like PCBs through food webs is linked to the flow of energy from different aquatic resources. nih.gov The biomagnification potential of a chemical is often assessed using a bioaccumulation model, which can predict tissue concentrations based on concentrations in food and the surrounding media. epa.gov For persistent and bioaccumulative substances like PCBs, concentrations can be several orders of magnitude higher at the top of the food web compared to the base. researchgate.net For instance, a study of an Arctic food web showed that PCB concentrations were 10 to 1000 times higher in polar bears (top predator) than in blue mussels (primary consumer). researchgate.net

The structure of the PCB congener can also influence its biomagnification potential. For example, PCBs with chlorine atoms in specific positions may be more or less susceptible to metabolism, affecting their persistence and accumulation in the food web. nih.gov

Interspecies Differences in this compound Uptake and Elimination

The uptake and elimination of this compound can vary significantly among different species. These differences are often attributed to variations in metabolism, physiology, and feeding habits.

For example, studies on transgenic mouse models have revealed genotype- and sex-dependent differences in the disposition of this compound (PCB 95). nih.gov Following a single oral dose, PCB 95 levels were found to be highest in adipose tissue, followed by the liver, brain, and blood. nih.gov Furthermore, the levels of hydroxylated metabolites of PCB 95, which are formed by cytochrome P450 enzymes, also showed significant differences between genotypes and sexes in various tissues. nih.gov

In aquatic ecosystems, factors such as an organism's habitat, feeding behavior, and body size can explain some of the variation in PCB burdens among different species. nih.gov For instance, benthic organisms that live in and feed on contaminated sediments may have different exposure pathways and accumulation patterns compared to pelagic species.

Lipid-Normalized Concentrations and Distribution in Biological Tissues of Wildlife

Due to the lipophilic nature of this compound, its concentrations in biological tissues are often normalized to the lipid content of the tissue. This practice helps to reduce the variability in concentration data that arises from differences in the fat content of individual organisms and allows for more meaningful comparisons across different species and tissues. researchgate.netnoaa.gov

Studies have shown that lipid-normalized concentrations of PCBs can vary significantly among different tissues within an organism and between organisms from different locations. For example, in sand lance from a contaminated site, lipid-normalized PCB concentrations were 5 to 11 times higher than in fish from a reference site. researchgate.net These elevated concentrations were observed across all life stages, including eggs, indicating maternal transfer of the contaminant. researchgate.net

The lipid content of an organism can also fluctuate seasonally, which in turn affects the wet-weight concentration of PCBs. For instance, sand lance collected in the fall, during their presumed winter dormancy, had lower lipid content but up to four times higher PCB concentrations compared to fish collected in the spring. researchgate.net This highlights the importance of considering lipid dynamics when assessing the bioaccumulation and potential effects of lipophilic contaminants.

Table 2: Lipid-Normalized PCB Concentrations in Wildlife (Note: This table provides examples of lipid-normalized PCB concentrations. Data specific to this compound is often part of the total PCB measurement.)

| Species | Tissue | Location | Lipid-Normalized PCB Concentration (µg/g lipid) | Reference |

| Sand Lance | Whole Body | Eagle Harbor (Contaminated) | 5-11 times higher than reference site | researchgate.net |

| Sand Lance | Eggs | Eagle Harbor (Contaminated) | Egg/female ratio close to 1 (0.87-0.96) | researchgate.net |

| Juvenile Salmonids | Whole Body | Various | Residue Effect Threshold: 2.4 | noaa.govepa.gov |

Ecotoxicological Investigations of 2,2 ,3,5,6 Pentachlorobiphenyl Non Human Organisms

Sublethal Physiological and Biochemical Responses to 2,2',3,5',6'-Pentachlorobiphenyl Exposure in Aquatic Species (e.g., Zebrafish)

Embryonic exposure of zebrafish to 2,2',3,5',6'-Pentachlorobiphenyl has been shown to result in a range of sublethal effects. nih.govresearchgate.net Studies have demonstrated dose-dependent decreases in survival and hatching rates, alongside an increase in developmental malformations. nih.govresearchgate.net These malformations include morphological abnormalities, smaller eye sizes, and brain cell necrosis at 5 days post-fertilization. nih.govresearchgate.net Such developmental issues suggest potential mechanisms for abnormal behaviors observed in visual stimulus assays. nih.gov

Biochemical investigations in chicken embryo liver cells have shown that a metabolite of PCB 95, OH-PCB95, is significantly more cytotoxic than the parent compound. nih.gov Exposure to PCB 95 and its metabolites led to a downregulation of glycerophospholipids, particularly phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS). nih.gov Furthermore, pathway analysis indicated that PCB 95 may interfere with amino acids involved in immune regulation, such as phenylalanine and tyrosine. nih.gov

| Organism | Exposure Details | Observed Sublethal Effects | Reference |

| Zebrafish (Danio rerio) | Embryonic exposure to 0.25, 0.5, 0.75, and 1 ppm for 3 days | Decreased survival and hatching rates, morphological malformations, brain cell necrosis, smaller eye size. | nih.govresearchgate.net |

| Chicken (Gallus gallus domesticus) | In vitro exposure of embryo liver cells | Down-regulation of glycerophospholipids, interference with amino acids involved in immune regulation. | nih.gov |

Endocrine Disruption Mechanisms in Wildlife Exposed to 2,2',3,5,6'-Pentachlorobiphenyl

Endocrine disrupting chemicals (EDCs) like PCBs can interfere with the endocrine systems of wildlife, leading to adverse health effects. nih.govsvdcdn.com These chemicals are widespread in the environment and have been linked to negative impacts on growth and reproduction in various wildlife populations. endocrinesciencematters.org

The thyroid hormone system is a significant target for endocrine-disrupting compounds. caldic.com Exposure to certain chemicals can alter thyroid hormone homeostasis. nih.gov While direct studies on the effect of 2,2',3,5',6'-pentachlorobiphenyl on the thyroid system in wildlife are specific, the broader class of PCBs has been shown to disrupt thyroid function. For instance, in wild fish from San Francisco Bay, concentrations of various PCB congeners were inversely correlated with thyroxine (T4) levels, suggesting an impact on thyroid hormone regulation. researchgate.net Other studies have noted that environmental pollutants can affect the synthesis, regulation, and metabolism of thyroid hormones in fish. researchgate.net

Certain PCBs and their hydroxylated metabolites can interact with estrogen receptors (ERs), potentially leading to estrogenic or anti-estrogenic effects. nih.govpsu.edu The interaction of these compounds with ERs can lead to adverse health effects by inappropriately activating these receptors. nih.gov Studies on commercial PCB mixtures have shown estrogenic activity, such as uterotrophic effects in rats. psu.edu The binding affinity of different PCB congeners and their metabolites to ERα and ERβ varies, indicating that the specific structure of the compound influences its potential for endocrine disruption. nih.gov

Immunomodulatory Effects of 2,2',3,5',6'-Pentachlorobiphenyl in Avian and Mammalian Wildlife Models

In avian models, specifically chicken embryo liver cells, exposure to 2,2',3,5',6'-pentachlorobiphenyl and its metabolites has been shown to interfere with amino acids crucial for immune regulation, such as phenylalanine and tyrosine. nih.gov The hydroxylated metabolite, OH-PCB95, exhibited the highest cytotoxicity. nih.gov This suggests that PCB 95 can modulate the immune system at a cellular level in birds. nih.gov

Neurodevelopmental Impacts of this compound in Non-Human Vertebrates (e.g., Rodents, Zebrafish)

2,2',3,5',6'-Pentachlorobiphenyl is recognized as a developmental neurotoxicant. researchgate.netresearchgate.net Exposure during early life stages can lead to lasting neurobehavioral and neurochemical changes. nih.gov

In zebrafish, embryonic exposure to PCB 95 causes significant developmental malformations in the brain. nih.govresearchgate.net This includes a dose-dependent increase in brain cell necrosis and lesions, particularly in the pallium and subpallium regions. researchgate.netresearchgate.netfurman.edu Studies have also observed a reduction in brain size in zebrafish larvae exposed to this compound. researchgate.net

In rodent models, developmental exposure to PCB 95 has been shown to have long-term effects on locomotor activity and region-specific changes in ryanodine (B192298) receptor binding in the brain, which is involved in calcium signaling. nih.gov Specifically, decreased binding was observed in the hippocampus, while increased binding was seen in the cerebral cortex. nih.gov Furthermore, in primary mouse neuron cultures, PCB 95 was found to enhance dendritic growth in a sex-dependent manner, with female neurons showing greater sensitivity. nih.govoup.com This suggests that PCB 95 can alter neuronal morphology, which is a critical aspect of brain development. nih.govoup.com

| Organism | Exposure Details | Neurodevelopmental Impacts | Reference |

| Zebrafish (Danio rerio) | Embryonic exposure | Brain cell necrosis, brain lesions (vacuolization), reduced brain size. | nih.govresearchgate.netresearchgate.netresearchgate.netfurman.edu |

| Rat (Sprague-Dawley) | Gestational and early postnatal exposure | Altered locomotor activity, changes in ryanodine receptor binding in the hippocampus and cerebral cortex. | nih.gov |

| Mouse (Mus musculus) | In vitro exposure of primary neurons | Sex-dependent enhancement of dendritic growth, particularly in female neurons. | nih.govoup.com |

Enantioselective Toxicity and Metabolism in Developmental Neurotoxicity

2,2',3,5',6'-Pentachlorobiphenyl (PCB 95) is a chiral compound, existing as two non-superimposable mirror images called enantiomers or atropisomers. semanticscholar.org Research increasingly highlights the importance of considering these individual enantiomers, as they can exhibit different toxicities and metabolic fates within organisms, a phenomenon known as enantioselectivity. semanticscholar.orgnih.gov This is particularly relevant to developmental neurotoxicity, where exposure to PCB 95 has been linked to adverse neurological outcomes. nih.gov

Studies using zebrafish larvae have demonstrated the enantioselective toxic effects of PCB 95 on the developing brain. researchgate.net Exposure to racemic (a 1:1 mixture of both enantiomers) and the (-)-atropisomer of PCB 95 resulted in a dose-dependent reduction in brain size and an increase in brain cell death. researchgate.net These findings suggest that the enantiomeric composition of PCB 95 in the environment can influence its developmental neurotoxicity. researchgate.net

The metabolism of PCB 95 is also enantioselective. In mice, there is a dose-dependent enantiomeric enrichment of PCB 95 in the brain and other tissues following subchronic exposure. nih.gov This indicates that one enantiomer is either preferentially retained or more slowly metabolized than the other. nih.gov The hydroxylated metabolites of PCB 95 (OH-PCBs), which are also chiral and potentially neurotoxic, show significant enantiomeric enrichment in tissues like the blood and liver. nih.gov This enantioselective metabolism is mediated by cytochrome P450 enzymes. semanticscholar.org The specific P450 enzymes involved can influence the rate and type of metabolites formed, which may play a crucial role in the developmental neurotoxicity of PCB 95. acs.org

The table below summarizes key findings on the enantioselective effects of PCB 95.

| Organism | Exposure | Key Findings | Reference |

| Zebrafish (Danio rerio) larvae | Racemic and (-)-PCB 95 | Dose-dependent reduction in brain size and increased brain cell death. | researchgate.net |

| Adult female C57Bl/6 mice | Subchronic exposure to racemic PCB 95 | Dose-dependent enantiomeric enrichment of PCB 95 in brain and other tissues; enantiomeric enrichment of OH-PCBs in blood and liver. | nih.gov |

Oxidative Stress Responses to this compound in Invertebrate Models

While direct studies on oxidative stress responses to this compound in invertebrate models are limited, research on similar PCBs in aquatic invertebrates and other organisms provides insight into the likely mechanisms. Exposure to PCBs can induce oxidative stress by increasing the production of reactive oxygen species (ROS). nih.govmdpi.com This imbalance can lead to cellular damage. e-fas.org

In zebrafish, exposure to a structurally similar pentachlorobiphenyl, PCB 91, was shown to stereoselectively induce oxidative stress. nih.gov This was evidenced by changes in ROS levels, malondialdehyde (a marker of lipid peroxidation), and the activity of antioxidant enzymes in the brain and liver. nih.gov Similarly, in zebrafish embryos, exposure to PCB 95 led to the upregulation of antioxidant genes such as Cu/Zn-SOD, Mn-SOD, and GPx, indicating a response to oxidative stress. researchgate.net The racemic mixture of PCB 95 showed higher toxicity in this regard. researchgate.net

These findings suggest that exposure to this compound likely induces oxidative stress in invertebrate models. The organism's response would involve the activation of antioxidant defense mechanisms to mitigate the damaging effects of ROS. The enantiomeric composition of the PCB may also influence the severity of the oxidative stress response.

The following table details the oxidative stress responses observed in zebrafish exposed to pentachlorobiphenyls.

| Organism | Compound | Observed Effects | Reference |

| Adult zebrafish (Danio rerio) | 2,2',3,4',6-Pentachlorobiphenyl (PCB 91) | Stereoselective induction of oxidative stress (changes in ROS, malondialdehyde, antioxidant enzyme activities). | nih.gov |

| Zebrafish (Danio rerio) embryos | 2,2',3,5',6'-Pentachlorobiphenyl (PCB 95) | Upregulation of antioxidant genes (Cu/Zn-SOD, Mn-SOD, GPx). | researchgate.net |

Transcriptomic and Proteomic Signatures of this compound Exposure in Microbial and Ecotoxicological Models

Transcriptomic and proteomic analyses are powerful tools for understanding the molecular mechanisms of toxicity. core.ac.uk These approaches allow for the large-scale study of gene expression (transcriptomics) and protein levels (proteomics) in an organism following exposure to a chemical. core.ac.uk

While specific transcriptomic and proteomic studies on this compound are not widely available, research on other PCBs and environmental contaminants in various models provides a framework for the expected molecular signatures. For instance, transcriptomic analysis of zebrafish embryos exposed to bisphenol A (BPA), another environmental contaminant, revealed global changes in gene expression, including alterations in genes related to histone deacetylases and DNA methyltransferases. researchgate.net In another study, co-exposure to cadmium and a polybrominated diphenyl ether (BDE-47) in renal tubular epithelial cells resulted in thousands of differentially expressed genes, with significant enrichment in pathways related to oxidative stress and inflammation. nih.gov

In the context of 2,2',3,5',6'-pentachlorobiphenyl, a transcriptomic study in an ecotoxicological model like zebrafish would likely reveal alterations in gene expression related to developmental processes, neurotoxicity, and oxidative stress responses, corroborating the observed physiological effects. researchgate.netresearchgate.net Proteomic analysis would complement this by identifying changes in the abundance of specific proteins, providing further insight into the cellular pathways affected by the compound.

The table below presents examples of transcriptomic studies on other environmental contaminants.

| Organism/Cell Line | Contaminant(s) | Key Transcriptomic Findings | Reference |

| Zebrafish (Danio rerio) embryos | Bisphenol A (BPA) | Global transcriptomic changes, alteration in gene expression of histone deacetylases and DNA methyltransferases. | researchgate.net |

| Renal tubular epithelial cells (HKCs) | Cadmium (Cd) and 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) | Thousands of differentially expressed genes; enrichment in oxidative stress, NLRP3 inflammasome, and inflammatory cell death pathways. | nih.gov |

| Meretrix meretrix (clam) larvae | Cadmium (Cd) | 31,914 differentially expressed genes related to oxidative stress response. | mdpi.com |

Population-Level Impacts of this compound on Ecological Communities

The ecotoxicological effects of chemicals observed at the individual level, such as developmental toxicity and oxidative stress, can have cascading consequences for populations and entire ecological communities. researchgate.net While specific studies on the population-level impacts of this compound are scarce, the known adverse effects of PCBs on individual organisms suggest potential for broader ecological disruption. researchgate.net

For example, developmental neurotoxicity in fish could lead to altered behaviors, making them more susceptible to predation or less successful at foraging and reproduction. This, in turn, could lead to a decline in their population size. If the affected species is a crucial part of the food web, its decline could have ripple effects on predator and prey populations.

Furthermore, the persistence and bioaccumulation of PCBs in the environment mean that these compounds can become more concentrated in organisms at higher trophic levels. This biomagnification can lead to more severe adverse effects in top predators, potentially impacting their population viability and altering the structure of the community.

The study of population-level impacts often involves complex ecological modeling and long-term field observations. The multidisciplinary field of ecotoxicology aims to bridge the gap between laboratory findings on individual organisms and their implications for populations, communities, and ecosystems. researchgate.net

Advanced Analytical Methodologies for 2,2 ,3,5,6 Pentachlorobiphenyl Quantification

Sample Preparation Techniques for Diverse Environmental Matrices (Water, Sediment, Biota, Air)

The initial and critical step in the analysis of PCB-118 is the effective extraction and cleanup of the sample to isolate the target analyte from interfering compounds. The choice of technique depends on the specific matrix.

Water: For aqueous samples, which can contain dissolved and particulate-bound PCBs, common extraction methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). news-medical.net LLE, often using dichloromethane, is a traditional approach. gov.bc.ca SPE has gained popularity due to its lower solvent consumption and potential for automation. news-medical.net SPE can be performed using cartridges or disks, with a typical procedure involving acidification of the water sample, followed by extraction onto a sorbent material and subsequent elution with an organic solvent. news-medical.net

Sediment and Soil: Pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), is a widely used technique for solid matrices like sediment and soil. nih.govrsc.orgnih.gov PLE utilizes elevated temperatures and pressures to enhance extraction efficiency while reducing solvent volume and extraction time. nih.govnih.gov Common solvent mixtures for extracting PCBs from sediments include hexane-acetone or hexane-dichloromethane. vscht.cz Soxhlet extraction is a more traditional but time and solvent-intensive method that is also effective. cdc.gov

Biota: The analysis of biological tissues, such as fish and other aquatic organisms, presents challenges due to the high lipid content which can interfere with PCB analysis. PLE is an established method for extracting PCBs from biotic samples. nih.govrsc.org The extraction process often incorporates an in-cell cleanup step, for instance by mixing the sample with a fat retainer like Florisil. nih.gov Gel permeation chromatography (GPC) is frequently employed after extraction to remove lipids. rsc.org

Air: Air sampling for PCBs can involve both high-volume and passive air samplers. High-volume samplers draw a large volume of air through a filter (to capture particulate-bound PCBs) and a sorbent trap (like polyurethane foam or XAD-2 resin) to capture gaseous-phase PCBs. Passive air samplers, on the other hand, collect PCBs over a longer period without the need for a pump, providing a time-weighted average concentration.

Cleanup: Regardless of the matrix, a cleanup step is almost always necessary to remove co-extracted interfering compounds. cdc.gov This is often achieved using column chromatography with adsorbents like Florisil, silica (B1680970) gel, or activated carbon. gov.bc.cacdc.gov For instance, Florisil cleanup can separate PCBs from more polar interferences. gov.bc.ca

Table 1: Common Sample Preparation Techniques for PCB-118

| Environmental Matrix | Extraction Technique | Common Solvents/Sorbents | Cleanup Method(s) |

|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) | DVB disks, C18 cartridges | Florisil, Silica Gel |

| Liquid-Liquid Extraction (LLE) | Dichloromethane, Hexane (B92381) | ||

| Sediment/Soil | Pressurized Liquid Extraction (PLE) | Hexane/Acetone, Hexane/Dichloromethane | Gel Permeation Chromatography (GPC), Florisil, Silica Gel |

| Soxhlet Extraction | Hexane/Acetone | ||

| Biota (e.g., Fish) | Pressurized Liquid Extraction (PLE) with in-cell cleanup | Hexane/Dichloromethane/Methanol | Gel Permeation Chromatography (GPC), Florisil |

| Air | High-Volume Air Sampling | Polyurethane Foam (PUF), XAD-2 Resin | Column Chromatography |

| Passive Air Sampling | Polyethylene (B3416737) (PE) |

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for Congener-Specific Analysis

For the accurate quantification of individual PCB congeners like PCB-118, high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) is the gold standard. dioxin20xx.org This technique offers the high resolving power necessary to separate the numerous PCB congeners from each other, which is crucial as their toxicity can vary significantly. youtube.com

HRGC utilizes long capillary columns with specific stationary phases to achieve separation of the 209 PCB congeners. dioxin20xx.org The mass spectrometer then detects and quantifies the individual congeners as they elute from the GC column. High-resolution mass spectrometry is particularly advantageous as it can differentiate between compounds with the same nominal mass but different elemental compositions, thereby reducing interferences. dioxin20xx.org

While HRGC-MS is the preferred method for congener-specific analysis, other detectors can be used for screening and quantification of PCBs.

The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like PCBs. nih.gov GC-ECD has been historically used for PCB analysis and can provide good sensitivity, but it is not as selective as MS and can be prone to interferences from other electron-capturing compounds. nih.gov

The Electrolytic Conductivity Detector (ELCD) offers high selectivity for halogen-containing compounds. americanlaboratorytrading.comsrainstruments.comxylem.comingenieria-analitica.com The ELCD works by converting halogenated compounds eluting from the GC into an ionizable gas, and the resulting change in conductivity of a solvent is measured. xylem.com This makes it a robust detector for PCB analysis, particularly in complex matrices where selectivity is important. americanlaboratorytrading.comxylem.comingenieria-analitica.com A dry electrolytic conductivity detector (DELCD) is a variation that detects reaction products in the gaseous phase. srigc.com

To achieve the highest level of accuracy and precision in PCB quantification, isotope dilution mass spectrometry (IDMS) is employed. thermofisher.com This technique involves adding a known amount of an isotopically labeled internal standard of the target analyte (e.g., ¹³C-labeled PCB-118) to the sample before extraction and cleanup. dioxin20xx.orgthermofisher.com

Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and analysis. thermofisher.com By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the native analyte in the sample can be accurately calculated, correcting for any procedural losses. thermofisher.comepa.gov This method significantly improves the reliability of the analytical results. thermofisher.com

Passive Sampling Devices and Methods for Long-Term Environmental Monitoring of 2,2',3,5,6'-Pentachlorobiphenyl

Passive sampling offers a cost-effective and practical approach for the long-term monitoring of PCBs in aquatic environments. clu-in.org These devices accumulate hydrophobic organic compounds like PCB-118 from the water over time, providing a time-weighted average concentration of the freely dissolved phase, which is considered the most bioavailable fraction. clu-in.orgacs.org

Polyethylene (PE) passive samplers are a common type of passive sampling device used for monitoring hydrophobic organic compounds. acs.orgnih.gov They consist of thin strips of low-density polyethylene that are deployed in the water body for an extended period. acs.org The PCBs in the water partition into the polyethylene until equilibrium is reached or approached. acs.org

To account for non-equilibrium conditions, which are common in field deployments, Performance Reference Compounds (PRCs) are often used. clu-in.orgoup.comnih.govsccwrp.orgnih.gov PRCs are compounds with similar properties to the target analytes (often isotopically labeled PCBs) that are impregnated into the passive sampler before deployment. clu-in.orgoup.com The rate at which these PRCs are released from the sampler into the environment is used to estimate the uptake rate of the target analytes, allowing for the calculation of the ambient water concentration even if the sampler has not reached full equilibrium. oup.com

Table 2: Example of Performance Reference Compounds Used in PCB Passive Sampling

| Performance Reference Compound | Log Kow |

|---|---|

| 13C-PCB 8 | 5.04 |

| 13C-PCB 28 | 5.67 |

| 13C-PCB 52 | 5.84 |

| 13C-PCB 101 | 6.38 |

| 13C-PCB 138 | 6.83 |

| 13C-PCB 180 | 7.36 |

Source: Adapted from research on PRC use in passive samplers. nih.gov

Non-Target and Suspect Screening Approaches for Related PCB Congeners and Metabolites

While targeted analysis focuses on a predefined list of compounds, non-target and suspect screening approaches aim to identify a broader range of chemicals in a sample, including unexpected PCB congeners and their metabolites. nih.govsciex.comnih.govnih.gov These methods are particularly useful for understanding the full scope of contamination and for identifying transformation products that may also be of toxicological concern. nih.gov

Suspect screening involves searching the analytical data for a list of "suspect" compounds that are anticipated to be present but are not part of the routine target list. sciex.comnih.gov This can include other PCB congeners, as well as hydroxylated (OH-PCBs) and methylsulfonyl (MeSO₂-PCBs) metabolites. nih.govNon-target screening is a more exploratory approach that attempts to identify all chemical signals in a sample, which can then be identified through comparison with spectral libraries and databases. nih.govnih.gov High-resolution mass spectrometry is essential for these screening approaches due to its ability to provide accurate mass measurements, which aid in the tentative identification of unknown compounds. nih.govnih.gov

These advanced screening methods provide a more comprehensive picture of the chemical landscape and can reveal the presence of previously unmonitored PCB-related compounds in the environment. nih.gov

Environmental Remediation Technologies for 2,2 ,3,5,6 Pentachlorobiphenyl Contamination

In Situ Remediation Strategies for 2,2',3,5',6'-Pentachlorobiphenyl Contaminated Sediments and Soils

In situ technologies treat contaminants without excavation, minimizing site disruption. clu-in.org These methods are often considered for large areas of contamination or where excavation is not feasible.

Bioremediation leverages microorganisms to break down or transform contaminants into less harmful substances. wikipedia.org For PCBs, this typically involves a sequential anaerobic and aerobic process. Anaerobic microorganisms perform reductive dechlorination, where they replace chlorine atoms on the biphenyl (B1667301) structure with hydrogen. clu-in.org This initial step is crucial as it reduces the toxicity of highly chlorinated congeners and makes them susceptible to subsequent aerobic degradation. nih.gov

However, the effectiveness of bioremediation can be congener-specific. Studies on the biodegradation of pentachlorobiphenyls have shown that 2,2',3,5',6'-Pentachlorobiphenyl (PCB 95), a di-ortho substituted congener, exhibits a lower degree of biodegradation compared to other pentachlorobiphenyls. inig.pl After one month, its biodegradation was measured at 32.3%, whereas other congeners with five chlorine atoms ranged from 34.5% to 34.9%. inig.pl Over a six-month period in an ex-situ study, the reduction of PCB 95 reached 83.6%, which was still lower than other pentachlorobiphenyls (86.0-86.4%). inig.pl This resistance is attributed to the steric hindrance provided by the ortho-positional chlorines. inig.pl

Two primary strategies are employed to enhance the microbial degradation of PCBs:

Biostimulation: This approach involves the addition of nutrients, electron acceptors, or other amendments to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. mdpi.com For anaerobic dechlorination of PCBs, biostimulation can be achieved through "halopriming," which involves adding halogenated aromatic compounds to induce the necessary genes and increase the population of dehalogenating bacteria. frontiersin.org

Bioaugmentation: This strategy involves introducing specific, pre-grown microbial strains or consortia to the contaminated site to supplement the indigenous population. mdpi.comfrontiersin.org This is particularly useful when the native microbial community lacks the necessary degradative capabilities. nih.gov For instance, the ultramicrobacterium Dehalobium chlorocoercia DF1 has been shown to enhance the dechlorination of weathered PCB mixtures. frontiersin.org The main challenge for bioaugmenting hydrophobic contaminants like PCBs is ensuring the effective delivery and survival of the introduced microorganisms in the soil or sediment matrix. nih.gov

| PCB Congener | Biodegradation Time | Biodegradation Degree (%) | Reference |

|---|---|---|---|

| 2,2',3,5',6'-Pentachlorobiphenyl (PCB 95) | 1 Month | 32.3 | inig.pl |

| Other Pentachlorobiphenyls | 1 Month | 34.5 - 34.9 | inig.pl |

| 2,2',3,5',6'-Pentachlorobiphenyl (PCB 95) | 6 Months | 83.6 | inig.pl |

| Other Pentachlorobiphenyls | 6 Months | 86.0 - 86.4 | inig.pl |

In situ capping is an established containment technology that involves placing a clean layer of material over contaminated sediments to isolate them from the surrounding environment. epa.govfrtr.gov This approach does not destroy the contaminant but effectively manages the risk. The primary functions of a cap are:

Physical Isolation: Prevents benthic organisms from direct contact with the contaminated sediment, thereby reducing bioaccumulation and entry into the food chain. frtr.gov

Stabilization: Protects the contaminated sediment from erosion and resuspension caused by currents and other hydrodynamic forces. frtr.gov

Chemical Isolation: Reduces the flux of dissolved contaminants from the sediment into the overlying water column. frtr.gov

Caps can be constructed from various materials, including clean sediments, sand, and gravel. More complex designs may incorporate geotextiles and liners for enhanced performance. epa.gov Capping has been successfully applied at numerous sites contaminated with PCBs, including Superfund sites in the United States. epa.gov For long-term effectiveness, containment strategies require institutional controls and monitoring to ensure the integrity of the cap is maintained over time. frtr.govepa.gov

Ex Situ Treatment Technologies for 2,2',3,5',6'-Pentachlorobiphenyl-Impacted Media

Ex situ treatments require the excavation of contaminated soil or dredging of sediment, followed by treatment at the surface or off-site. clu-in.org While generally more expensive and disruptive than in situ methods, they offer greater control and certainty of treatment. clu-in.orgclu-in.org

Incineration is a high-temperature thermal process that destroys PCBs. epa.gov This technology is highly effective, capable of achieving a destruction and removal efficiency of 99.9999%. publications.gc.ca The process typically involves two stages:

A primary combustion chamber or rotary kiln heats the contaminated material to approximately 900°C, breaking down the PCBs. publications.gc.ca

The resulting gases are passed through a secondary combustion chamber (afterburner) at temperatures around 1200°C for at least two seconds to ensure complete destruction of any remaining contaminants or hazardous byproducts. publications.gc.ca

Mobile incinerators are available, which can be transported to a contaminated site, reducing the risks associated with hauling hazardous waste. publications.gc.ca Another thermal method is thermal desorption, where heat is applied to volatilize PCBs from the soil, which are then collected and treated in a separate unit. clu-in.orgcrccare.com It is important to note that while effective, improper temperature control during incineration can potentially form highly toxic substances like dioxins and furans. copperwirerecyclingmachinery.comnih.gov

| Thermal Treatment Stage | Typical Operating Temperature (°C) | Purpose | Reference |

|---|---|---|---|

| Primary Chamber (Kiln) | 900 | Initial breakdown of solid/liquid waste | publications.gc.ca |

| Secondary Chamber (Afterburner) | 1200 | Destruction of gaseous compounds | publications.gc.ca |

Chemical dechlorination involves the use of chemical reagents to remove chlorine atoms from the PCB molecule, rendering it less toxic. clu-in.orgpublications.gc.ca This can be a viable alternative to incineration, particularly for liquids like contaminated oils. publications.gc.ca

One promising technique involves the use of zero-valent metals. A laboratory study investigated the reductive dechlorination of 2,2',4,5,5'-pentachlorobiphenyl (B50393) (PCB 101), a congener structurally similar to PCB 95, using palladium-coated iron (Pd/Fe). nih.gov The results showed that higher palladium loading and a slightly acidic environment favored the dechlorination process. The reaction transformed the pentachlorobiphenyl into less chlorinated congeners, such as 2,2',4-trichlorobiphenyl, which are more amenable to subsequent aerobic biodegradation. nih.gov This suggests that an integrated chemical-biological approach could be a feasible option for treating PCB-contaminated soil. nih.gov

Another method is hydrodechlorination using a palladium-on-carbon (Pd/C) catalyst in the presence of a hydrogen source. This system has been shown to completely dechlorinate various PCBs extracted from contaminated soils within one hour under ambient temperature and pressure. nih.gov

Adsorption-Based Removal from Aqueous Solutions

Adsorption is a physical process where contaminants in a liquid phase (water) accumulate on the surface of a solid adsorbent material. nih.gov This technology is primarily used for treating contaminated water rather than soils or sediments directly.

Various materials can be used as adsorbents, with activated carbon being one of the most common due to its high surface area and porous structure. frontiersin.org The effectiveness of adsorption for PCBs can be influenced by the degree of chlorination. Research on the adsorption of different chlorophenols, which are structurally related to PCBs, showed that as the number of chlorine atoms increases, the adsorption capacity can decrease due to the larger molecular volume hindering penetration into the adsorbent's pores. researchgate.net Similarly, studies on microplastics found that PCBs with a lower degree of chlorination exhibited higher adsorption percentages. mdpi.com

For 2,2',3,5',6'-Pentachlorobiphenyl, its relatively high molecular weight and number of chlorine atoms may influence its adsorption kinetics and capacity compared to less chlorinated congeners. Combining adsorption with other processes can enhance removal efficiency. For example, a biofilm-covered activated carbon system has demonstrated high removal rates (over 60%) for PCBs by facilitating both adsorption to the carbon surface and subsequent biodegradation by the biofilm. frontiersin.org

Biosorbent Applications (e.g., Palm Fiber, Zeolites)

Biosorption is a physicochemical process that utilizes natural materials (biosorbents) to bind and concentrate contaminants from soil and water. This technology offers a low-cost and sustainable alternative to conventional remediation methods.

Palm Fiber: The petiolar felt-sheath of palm (PFP) is a lignocellulosic waste material that has demonstrated significant potential as a biosorbent. nih.gov While direct studies on its application for 2,2',3,5,6'-pentachlorobiphenyl are limited, its effectiveness in adsorbing other pollutants, such as heavy metals, provides a strong indication of its capabilities. nih.govresearchgate.net Palm fibers possess a porous structure and a surface rich in functional groups (e.g., carboxyl, hydroxyl) derived from cellulose (B213188) and lignin, which can effectively bind organic molecules like PCBs. Research on various palm wastes has shown their ability to absorb organic emulsions, highlighting their oleophilic nature which is crucial for capturing hydrophobic compounds like pentachlorobiphenyls. researchgate.net The uptake process is typically rapid, with a significant percentage of adsorption occurring within minutes. nih.gov Furthermore, the bound contaminants can often be desorbed, allowing for the potential regeneration and reuse of the palm fiber biomass. nih.gov

Zeolites: Zeolites are crystalline aluminosilicate (B74896) minerals with a highly porous, three-dimensional structure. zeomediafilter.com Their large surface area and uniform micropores make them excellent adsorbents for a wide range of contaminants, including PCBs. researchgate.netmdpi.com Synthetic zeolites have been successfully used to remove PCBs from transformer oil, demonstrating their strong affinity for these chlorinated compounds. researchgate.net The adsorption capacity of zeolites for PCBs is significant, with studies showing that they can effectively reduce PCB concentrations in contaminated liquids. researchgate.net The Freundlich adsorption model often describes the behavior of PCBs on zeolites well, indicating a heterogeneous surface interaction. researchgate.net While powdered activated carbon may show a higher adsorption capacity in some direct comparisons, zeolites remain a highly effective and often more cost-efficient option for environmental remediation. researchgate.net Their cation-exchange capacity and molecular sieve properties further contribute to their utility in treating complex waste streams. zeomediafilter.commdpi.com

Table 1: Research Findings on Biosorbent Applications for Pollutant Removal

| Biosorbent | Target Pollutant(s) | Key Findings | Reference(s) |

| Petiolar Felt-Sheath of Palm (PFP) | Heavy Metals (Pb²⁺, Cd²⁺, Cu²⁺, etc.) | Efficiently removes various toxic metal ions, with over 70% of uptake completed within 15 minutes. The biomass can be regenerated and reused. | nih.gov |

| Palm Fibers and Petiole | Lead (Pb(II)) | Adsorption of lead increases with contact time and is influenced by solution pH. | researchgate.net |

| Synthetic Zeolite | PCBs in Transformer Oil | Removed 64% of PCBs from transformer oil. Adsorption fits the Freundlich model, indicating its effectiveness for PCB capture. | researchgate.net |

| Natural Zeolites | Heavy Metals, Ammonia | Possess excellent cation exchange capacity, making them ideal for capturing metal ions and other cations from water. | zeomediafilter.com |

Phytoremediation Potential for Sites Contaminated with this compound

Phytoremediation is an in-situ remediation technology that uses plants to remove, degrade, or contain contaminants in soil, sediment, and water. nih.govfrontiersin.org It is considered a cost-effective and aesthetically pleasing "green" technology. nih.govfrontiersin.org An ideal plant for phytoremediation exhibits characteristics such as high biomass production, a robust and widely distributed root system, and the ability to tolerate and accumulate high concentrations of contaminants. frontiersin.org

The effectiveness of phytoremediation for PCB-contaminated sites has been demonstrated with various plant species. Plants can enhance the degradation of PCBs in the rhizosphere (the soil region directly influenced by root secretions) by increasing microbial activity and improving soil conditions. nih.gov Studies have shown significantly greater removal of PCBs in vegetated soils compared to unplanted controls. For instance, the presence of plants like alfalfa, tall fescue, and various grasses resulted in up to a 62% reduction in PCB concentrations. nih.govmdpi.com

Specifically for this compound (also known as PCB 95), research has shown that it can be taken up and metabolized by plants. A study using whole poplar plants demonstrated that they could absorb and transform PCB 95 into hydroxylated metabolites. nih.gov The primary metabolite identified was 4'-hydroxy-2,2',3,5',6-pentachlorobiphenyl. nih.gov This biotransformation is significant as it represents a detoxification pathway and a potential mechanism for the breakdown of this persistent compound in the environment. The formation of these metabolites was found to be atropselective, indicating specific enzymatic processes within the plant are responsible for the transformation. nih.gov

Other research has investigated the potential of various agricultural plants to remediate PCB-contaminated soils. For example, Vicia sativa (vetch) and Avena sativa (oats) have shown significant success in reducing PCB levels in Algerian soils, with dissipation rates reaching up to 56.7% in highly contaminated soil after a 90-day growth period. research-nexus.net Similarly, varieties of Cucurbita pepo (pumpkin) have been identified as effective in extracting PCBs from soil, primarily through root uptake and subsequent translocation to the shoots. nih.gov

Table 2: Research Findings on Phytoremediation of PCBs

| Plant Species | PCB Type/Congener | Research Focus | Key Findings | Reference(s) |

| Poplar (Populus sp.) | 2,2',3,5',6'-Pentachlorobiphenyl (PCB 95) | Metabolism Study | Poplar plants absorb and metabolize PCB 95 into hydroxylated forms, primarily 4'-hydroxy-2,2',3,5',6-pentachlorobiphenyl, in the roots. | nih.gov |

| Vicia sativa (Vetch) | General PCBs | Soil Remediation | Achieved a 56.7% dissipation rate of PCBs in highly contaminated soil over 90 days. | research-nexus.net |

| Avena sativa (Oats) | General PCBs | Soil Remediation | Achieved a dissipation rate of approximately 24% in less contaminated soils. | research-nexus.net |

| Cucurbita pepo (Pumpkin) | Aroclor 1260 | Phytoextraction Potential | Found to be more effective at extracting PCBs from soil compared to other screened plants, with significant translocation to shoots. | nih.gov |

| Medicago sativa (Alfalfa) | General PCBs | Rhizosphere Effects | Enhanced PCB removal from soil; when co-planted with other species, PCB absorption rate significantly increased. | mdpi.comresearchgate.net |

| Tall Fescue (Festuca arundinacea) | Aroclor 1260 | Rhizosphere Effects | Showed higher mineralization of hexachlorobiphenyl in planted soil compared to unplanted soil. | nih.gov |

Research Gaps and Future Directions in 2,2 ,3,5,6 Pentachlorobiphenyl Studies

Elucidation of Novel Biotransformation Pathways and Microbial Consortia

While the general principles of polychlorinated biphenyl (B1667301) (PCB) biodegradation are established, the specific pathways for many congeners, including the neurotoxic PCB 95, are not fully elucidated. It is known that anaerobic microorganisms can reductively dehalogenate highly chlorinated PCBs, a process that has been observed in aquatic sediments. clu-in.orgtrulawsuitinfo.com Subsequently, aerobic bacteria can degrade the resulting lesser-chlorinated congeners. nih.gov However, the specific microbial consortia responsible for the complete degradation of PCB 95 and their metabolic routes are largely unknown.

Recent studies have begun to uncover novel bacteria with the capacity to degrade highly chlorinated PCBs. For instance, Microbacterium paraoxydans has demonstrated the ability to completely degrade 2,2',4,5,5'-Pentachlorobiphenyl (B50393) (PCB 101), a similarly structured pentachlorobiphenyl, through the action of its intracellular enzymes. nih.gov This discovery highlights the potential for identifying and isolating novel microbes and consortia specifically effective against PCB 95.

Future research should focus on:

Isolating and characterizing novel microorganisms and microbial consortia from PCB-contaminated sites capable of degrading PCB 95.

Investigating the enzymatic machinery and metabolic pathways involved in both anaerobic and aerobic degradation of this specific congener. frontiersin.org

Exploring the use of techniques like resuscitation-promoting factors (Rpf) to screen for and cultivate previously unculturable PCB-degrading bacteria from contaminated environments. nih.gov

Assessing the influence of co-contaminants on the activity and composition of these microbial communities.

Development of Predictive Models for Long-Range Transport and Bioaccumulation with Congener Specificity

Predictive modeling is a crucial tool for understanding the environmental fate of PCBs. However, many existing models lack congener-specific resolution, which is critical because the physicochemical properties, persistence, and bioaccumulation potential vary significantly among the 209 different PCB congeners. data.govclu-in.org For instance, lower chlorinated PCBs are more volatile and dominate in the atmosphere, while higher chlorinated, lipophilic congeners tend to bioaccumulate more effectively in food webs. nih.gov

The octanol-water partition coefficient (Kow) and octanol-air partition coefficient (KOA) are key parameters in these models, dictating a congener's tendency to partition into soil/sediment, water, and air. nih.govelsevierpure.com For PCB 95, these values influence its transport from source regions and its subsequent bioaccumulation in organisms. Developing models that incorporate congener-specific data is essential for accurate risk assessment. oup.com

Key areas for future research include:

Refining Quantitative Structure-Property Relationship (QSPR) models to more accurately predict the physicochemical properties of individual congeners like PCB 95. elsevierpure.com

Developing and validating multi-compartment fate and transport models that explicitly include congener-specific parameters to better predict the global distribution of PCB 95.

Integrating pharmacokinetic (PK) models with environmental models to link external exposure to internal doses in various species, accounting for species-specific metabolism and excretion rates. data.gov

Improving models to account for the influence of environmental variables , such as temperature and organic carbon content, on the partitioning and bioavailability of specific congeners.

Integrated Assessment of 2,2',3,5',6'-Pentachlorobiphenyl with Emerging Contaminants and Transformation Products

In the environment, organisms are exposed not to single chemicals but to complex mixtures. PCBs often co-exist with other persistent organic pollutants (POPs) and contaminants of emerging concern (CECs), such as pharmaceuticals, personal care products, and flame retardants. noaa.govresearchgate.net Furthermore, the degradation of PCBs can lead to the formation of transformation products, such as hydroxylated PCBs (OH-PCBs) and methylsulfonyl PCBs (MeSO2-PCBs), which may have their own distinct toxicological profiles. nih.gov The environmental risks of these transformation products can sometimes be greater than the parent compound. nih.govnih.gov

Integrated assessment strategies are needed to understand the combined effects of these complex mixtures. This involves moving beyond single-substance risk assessments to consider additive, synergistic, or antagonistic interactions. mdpi.com

Future research priorities in this area are:

Conducting mixture toxicology studies to investigate the combined effects of PCB 95 and other prevalent environmental contaminants.

Characterizing the formation and fate of PCB 95 transformation products under various environmental conditions (e.g., photodegradation, microbial degradation). nih.gov

Developing analytical methods to simultaneously detect and quantify PCB 95, its metabolites, and co-occurring CECs in environmental and biological matrices.

Creating risk assessment frameworks that can evaluate the cumulative risks posed by complex chemical mixtures found in contaminated sites. researchgate.net

Application of Omics Technologies for Deeper Mechanistic Understanding in Ecotoxicology

Omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools to investigate the molecular mechanisms underlying the effects of contaminants like PCB 95. nih.govacs.org These high-throughput methods can reveal detailed changes in gene expression, protein levels, and metabolic pathways in response to chemical exposure, providing a more comprehensive understanding of toxicological effects than traditional endpoint studies. ecetoc.orgnih.gov

For example, metabolomic studies on rats exposed to PCB 52 (a tetrachlorobiphenyl) revealed alterations in several metabolic pathways, even at doses that did not cause overt changes in body weight. nih.gov Applying these technologies to PCB 95 could elucidate its specific modes of action, identify sensitive biomarkers of exposure and effect, and support the development of Adverse Outcome Pathways (AOPs). nih.gov

Future directions for omics research include:

Utilizing transcriptomics and proteomics to identify key genes and proteins affected by PCB 95 exposure in ecologically relevant species. researchgate.net

Applying metabolomics to discover novel biomarkers and understand the systemic metabolic disruptions caused by PCB 95 and its metabolites. nih.gov

Integrating multi-omics datasets to build systems-level models of toxicity, linking molecular initiating events to adverse outcomes at higher levels of biological organization. nih.govresearchgate.net

Performing cross-species comparisons to understand the conservation of toxicological pathways and improve interspecies extrapolation for risk assessment. nih.gov

Efficacy and Sustainability Assessment of Emerging Remediation Technologies

Traditional remediation methods for PCB-contaminated sites, such as incineration and landfilling, have significant drawbacks, including high costs and the potential for generating harmful byproducts. frontiersin.orghering-vpt.com This has spurred research into more sustainable and cost-effective emerging remediation technologies. clu-in.org

Promising approaches include bioremediation, which uses microorganisms to break down contaminants, and the application of nanomaterials like nanoscale zero-valent iron (nZVI) for chemical reduction. clu-in.orgfrontiersin.orgcdnsciencepub.com Other innovative methods being explored are supercritical water oxidation, electrokinetic remediation, and the use of activated carbon to reduce bioavailability. frontiersin.orgusgs.gov

Key research needs are:

Conducting pilot-scale and field-scale studies to validate the efficacy of emerging technologies for the remediation of PCB 95-contaminated soils and sediments. clu-in.org

Performing life cycle assessments (LCA) to compare the environmental footprint of different remediation strategies, from resource extraction to final disposal.